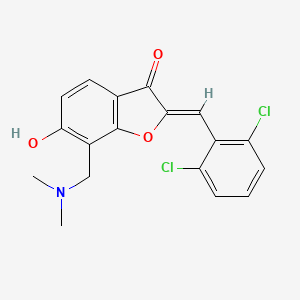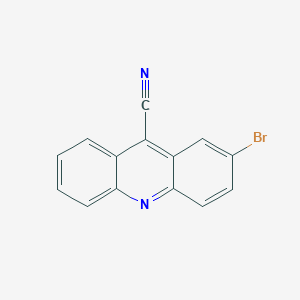![molecular formula C12H27Cl2NO3 B2709433 Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride (1:1) CAS No. 1261238-19-0](/img/structure/B2709433.png)
Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride (1:1) is an organic compound with the molecular formula C10H23Cl2NO2 and a molecular weight of 260.2 g/mol . This compound is known for its use as a PROTAC linker, which is a type of molecule used in targeted protein degradation .
作用機序
Target of action
The compound is a PEG-based PROTAC linker . PROTACs are designed to target specific proteins for degradation by the cell’s own ubiquitin-proteasome system .
Mode of action
As a PROTAC linker, the compound would be part of a larger molecule that includes a ligand for an E3 ubiquitin ligase and a ligand for the target protein . The compound would help bring these two proteins into close proximity, allowing the ubiquitin ligase to tag the target protein for degradation .
Biochemical pathways
The compound would be involved in the ubiquitin-proteasome pathway, which is responsible for protein degradation in cells . The specific pathways affected would depend on the target protein.
Result of action
The result of the compound’s action would be the degradation of the target protein . This could have various effects at the molecular and cellular level, depending on the function of the protein.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride (1:1) typically involves the reaction of 6-chlorohexanol with ethylene oxide to form 2-(2-(6-chlorohexyloxy)ethoxy)ethanol. This intermediate is then reacted with ethylene oxide again to form 2-(2-(2-(6-chlorohexyloxy)ethoxy)ethoxy)ethanol. Finally, the amination of this compound with ammonia or an amine, followed by treatment with hydrochloric acid, yields the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride (1:1) undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium iodide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products
Substitution: Products include azides, thiocyanates, and iodides.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and amines.
科学的研究の応用
Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride (1:1) is widely used in scientific research, particularly in the field of targeted protein degradation. It serves as a PROTAC linker, which connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein. This enables the selective degradation of the target protein via the ubiquitin-proteasome system .
In addition to its use in PROTACs, this compound is also used in the synthesis of other complex molecules and as a reagent in various chemical reactions. Its unique structure allows for versatile applications in medicinal chemistry, drug discovery, and chemical biology .
類似化合物との比較
Similar Compounds
- 2-(2-(6-Chlorohexyloxy)ethoxy)ethanamine
- 2-(2-(2-Chloroethoxy)ethoxy)ethanol
- 2-(2-(6-Chlorohexyloxy)ethoxy)ethanol
Uniqueness
Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride (1:1) is unique due to its specific structure, which allows it to function effectively as a PROTAC linker. Its ability to form stable ternary complexes with E3 ubiquitin ligases and target proteins makes it a valuable tool in targeted protein degradation research .
特性
IUPAC Name |
2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26ClNO3.ClH/c13-5-3-1-2-4-7-15-9-11-17-12-10-16-8-6-14;/h1-12,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNJTQZTUNYEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2709350.png)


![4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenol](/img/structure/B2709357.png)


![4-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B2709362.png)
![2-ethyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]butanamide](/img/structure/B2709363.png)
![N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2709364.png)
![2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE](/img/structure/B2709366.png)


![1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2709371.png)

